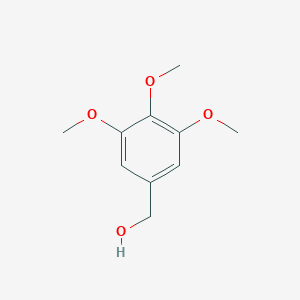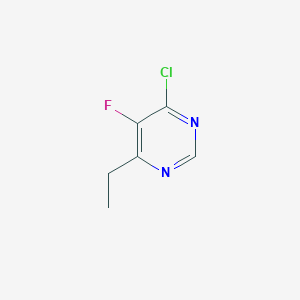
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine (CPPA) is a potent and selective adenosine A1 receptor agonist. It is a synthetic compound that has been extensively used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
作用机制
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine acts as a potent and selective agonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Activation of adenosine A1 receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, neuronal excitability, and synaptic plasticity.
生化和生理效应
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease neuronal excitability and synaptic plasticity in the hippocampus, which may contribute to its neuroprotective effects. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to decrease heart rate and blood pressure, indicating its potential use as a cardiovascular drug.
实验室实验的优点和局限性
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has several advantages for lab experiments. It is a potent and selective agonist of adenosine A1 receptors, which allows for the specific activation of these receptors in various tissues. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in long-term studies. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine may have off-target effects at high concentrations, which can complicate data interpretation.
未来方向
There are several future directions for the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in scientific research. One direction is to investigate the role of adenosine A1 receptors in other physiological and pathological processes, such as inflammation and cancer. Another direction is to develop more stable and selective agonists of adenosine A1 receptors for long-term studies. Finally, the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
合成方法
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine can be synthesized using a multi-step reaction process starting from commercially available 5'-O-dimethoxytrityladenosine. The synthesis involves several chemical transformations, including the introduction of a cyclopentyl group and a propyn-1-yl group at the 3 and 1 positions of the adenine ring, respectively. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been used to study the role of adenosine A1 receptors in pain processing, sleep regulation, and cardiovascular function.
属性
CAS 编号 |
141345-10-0 |
|---|---|
产品名称 |
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine |
分子式 |
C18H23N5O4 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
InChI 键 |
ACTXLGWFGGOOKX-XKLVTHTNSA-N |
手性 SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
规范 SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
其他 CAS 编号 |
141345-10-0 |
同义词 |
2-(3-cyclopentyl-1-propyn-1-yl)adenosine CPP-adenosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



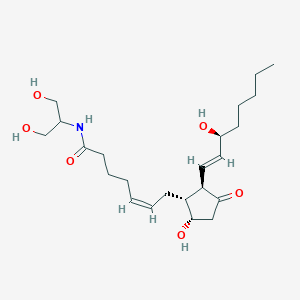
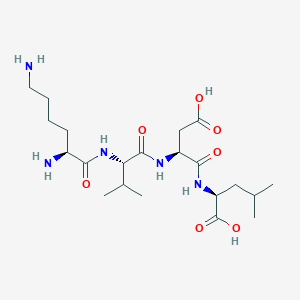
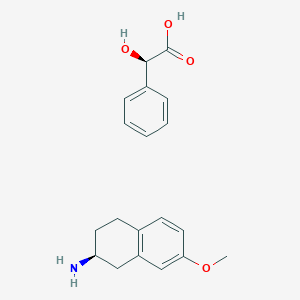
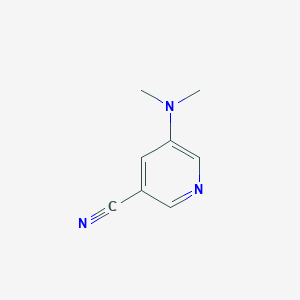
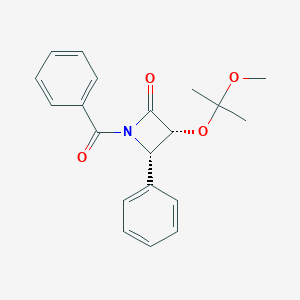
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
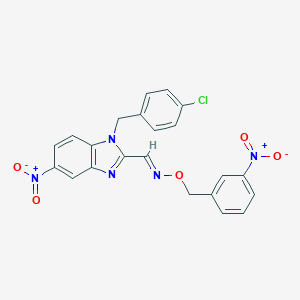
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
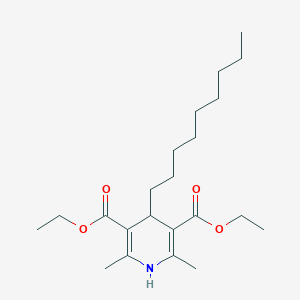
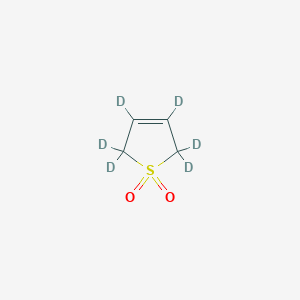
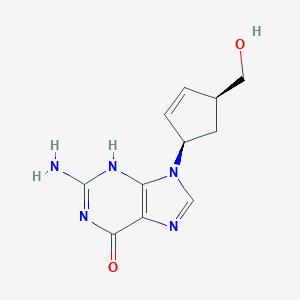
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
